molecular formula C14H14NOP B14627441 5,10-Dimethylphenophosphazinine 10-oxide CAS No. 58943-97-8

5,10-Dimethylphenophosphazinine 10-oxide

Cat. No.: B14627441
CAS No.: 58943-97-8
M. Wt: 243.24 g/mol
InChI Key: ZKDNNHOQNYSGQQ-UHFFFAOYSA-N
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Description

5,10-Dimethylphenophosphazinine 10-oxide is a heterocyclic phosphorus compound featuring a phenophosphazinine core with methyl substituents at positions 5 and 10 and an oxygen atom at the phosphorus center. It is synthesized via the reaction of diphenylamine (Ph₂NH) with phosphorus trichloride (PCl₃), followed by oxidation with peracetic acid . Key structural features include a tautomeric equilibrium between enol and keto forms, which influences its reactivity and stability . The compound exhibits applications in materials science, particularly as a precursor for functionalized derivatives used in optoelectronic devices .

Properties

CAS No.

58943-97-8

Molecular Formula

C14H14NOP

Molecular Weight

243.24 g/mol

IUPAC Name

5,10-dimethylphenophosphazinine 10-oxide

InChI

InChI=1S/C14H14NOP/c1-15-11-7-3-5-9-13(11)17(2,16)14-10-6-4-8-12(14)15/h3-10H,1-2H3

InChI Key

ZKDNNHOQNYSGQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethylphenophosphazinine 10-oxide typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures, followed by oxidation. The reaction conditions often include:

    Temperature: Around 210°C

    Oxidizing Agent: Water or other suitable oxidizing agents

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process generally includes:

Chemical Reactions Analysis

Types of Reactions: 5,10-Dimethylphenophosphazinine 10-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states

    Reduction: Reduction to lower oxidation states

    Substitution: Replacement of functional groups

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products:

Scientific Research Applications

Chemistry: 5,10-Dimethylphenophosphazinine 10-oxide is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 5,10-Dimethylphenophosphazinine 10-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in oxidative stress responses or interact with cellular receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Thermal Stability and Reactivity

  • 5,10-Dimethylphenophosphazinine 10-Oxide: Exhibits tautomerism (enol ↔ keto), enhancing its reactivity in nucleophilic substitutions. Melting points vary depending on substituents (e.g., 10-methoxy derivative: 226.59°C) .
  • DOPO: High thermal stability (>300°C), making it suitable as a flame retardant. Reacts reversibly with methanol, enabling modular derivatization .
  • Phenothiazine Derivatives: Lower thermal stability compared to phosphorus analogues due to weaker S=O bonds. S–O bond distances (~1.471 Å) are longer than P=O bonds in phenophosphazinine oxides .

Key Research Findings and Contradictions

Synthetic Efficiency: Traditional synthesis of 5,10-dihydrophenophosphazinine 10-oxide yields 27–45% , while a one-step method improves yield to 40–50% and reduces reaction time .

Byproduct Formation : The reaction of Ph₂NH with PCl₃ produces spirophosphonium chloride as a byproduct, complicating purification .

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